Bis(thiophen-2-YL)-1,2,4-triazin-3-OL
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Overview
Description
Bis(thiophen-2-YL)-1,2,4-triazin-3-OL is a heterocyclic compound that features a triazine ring fused with thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(thiophen-2-YL)-1,2,4-triazin-3-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation reaction between thiophene derivatives and triazine precursors. The reaction conditions often include the use of catalysts such as palladium or nickel complexes, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(thiophen-2-YL)-1,2,4-triazin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Scientific Research Applications
Bis(thiophen-2-YL)-1,2,4-triazin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Bis(thiophen-2-YL)-1,2,4-triazin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a single sulfur atom in a five-membered ring.
Triazine: A nitrogen-containing heterocycle with three nitrogen atoms in a six-membered ring.
Bis(thiophen-2-yl)benzothiadiazole: A compound with similar structural features but different electronic properties.
Uniqueness
Bis(thiophen-2-YL)-1,2,4-triazin-3-OL is unique due to its combination of thiophene and triazine rings, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials .
Biological Activity
Bis(thiophen-2-YL)-1,2,4-triazin-3-OL is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, focusing on antibacterial, anticancer, and anti-inflammatory effects. The synthesis methods and structure-activity relationships (SAR) will also be discussed to provide a comprehensive understanding of this compound's biological significance.
Chemical Structure and Synthesis
The compound features a triazine core linked to two thiophene rings. The synthesis of such compounds often involves multi-step processes including condensation reactions and microwave-assisted techniques. For instance, microwave-assisted synthesis has been reported to enhance yields and reduce reaction times for similar triazine derivatives .
Antibacterial Activity
Research indicates that derivatives of the 1,2,4-triazine core exhibit significant antibacterial properties. Notably, compounds with electron-withdrawing groups on the phenyl ring tend to enhance antibacterial activity. For example, studies demonstrated that certain derivatives showed minimum inhibitory concentrations (MIC) against Escherichia coli as low as 0.91 μM .
Table 1: Antibacterial Activity of Selected Triazine Derivatives
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
Compound 5f | Mycobacterium smegmatis | 50 |
Compound D | Escherichia coli | 0.91 |
Compound A | Pseudomonas aeruginosa | 20 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Compounds containing this triazine structure have shown promising results against breast cancer (MCF-7) and cervical cancer (HeLa) cells with IC50 values ranging from 1.03 μM to 16.32 μM .
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | 1.25 |
This compound | HeLa | 1.03 |
Compound X | HepG2 | 12.21 |
Anti-inflammatory Activity
The anti-inflammatory effects of triazine derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. A study highlighted that certain derivatives reduced the production of TNF-alpha and IL-6 in vitro .
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- Substituents on the thiophene rings : Electron-withdrawing groups enhance activity.
- Linker length and type : Variations in the linker can affect the compound's ability to interact with biological targets.
Molecular docking studies have suggested that the binding affinity of these compounds to target proteins correlates with their observed biological activities .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antimicrobial Screening : A series of synthesized derivatives were tested against various bacterial strains with promising results indicating broad-spectrum activity.
- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic effects on cancer cell lines compared to standard chemotherapeutics.
Properties
Molecular Formula |
C11H7N3OS2 |
---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
5,6-dithiophen-2-yl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C11H7N3OS2/c15-11-12-9(7-3-1-5-16-7)10(13-14-11)8-4-2-6-17-8/h1-6H,(H,12,14,15) |
InChI Key |
NDZHLKNTFIHCKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=O)NN=C2C3=CC=CS3 |
Origin of Product |
United States |
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